![molecular formula C13H13ClOSe B12560754 6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one CAS No. 185517-59-3](/img/structure/B12560754.png)
6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-(phenylselanyl)bicyclo[221]heptan-2-one is a compound belonging to the bicyclo[221]heptane family This class of compounds is known for its unique bicyclic structure, which consists of two fused rings sharing a common set of atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(phenylselanyl)bicyclo[221]heptan-2-one typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the chlorine or phenylselanyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxide derivatives, while reduction can lead to the removal of the chlorine or phenylselanyl groups, resulting in different bicyclic compounds.
Applications De Recherche Scientifique
6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the chlorine and phenylselanyl groups can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane: The parent compound without the chlorine and phenylselanyl groups.
5-Phenylselanyl-bicyclo[2.2.1]heptan-2-one: Similar structure but lacks the chlorine atom.
6-Chloro-bicyclo[2.2.1]heptan-2-one: Similar structure but lacks the phenylselanyl group.
Uniqueness
6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one is unique due to the presence of both chlorine and phenylselanyl groups. This combination of substituents provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
185517-59-3 |
|---|---|
Formule moléculaire |
C13H13ClOSe |
Poids moléculaire |
299.66 g/mol |
Nom IUPAC |
6-chloro-5-phenylselanylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C13H13ClOSe/c14-12-10-6-8(7-11(10)15)13(12)16-9-4-2-1-3-5-9/h1-5,8,10,12-13H,6-7H2 |
Clé InChI |
WBPMZSWGBANGIA-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(=O)C1C(C2[Se]C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione](/img/structure/B12560673.png)
![Trimethyl[3-(pentylsulfanyl)propyl]stannane](/img/structure/B12560681.png)
![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)
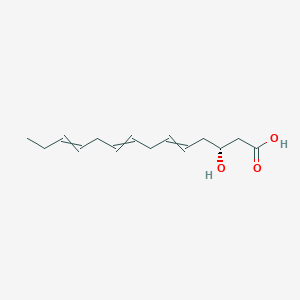
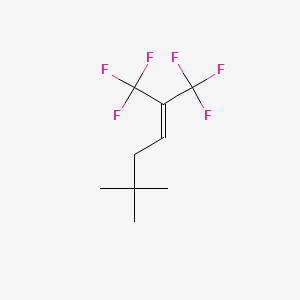
![4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B12560703.png)
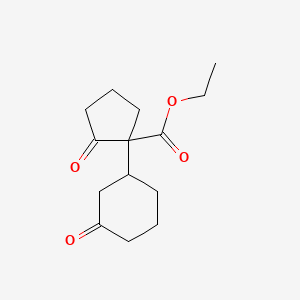
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)
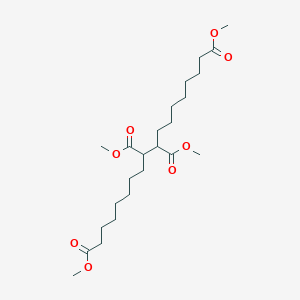
![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
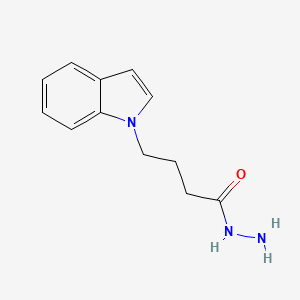

![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)
